Deoxyvincamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17-,19-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFIDYFQWIRTC-QFUCXCTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943319 | |
| Record name | Methyl 14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21019-23-8 | |
| Record name | Methyl (3α,14α,16α)-14,15-dihydroeburnamenine-14-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21019-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyvincamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Modifications of Deoxyvincamine
Synthetic Pathways to the Deoxyvincamine Core Structure
The synthesis of the this compound core, chemically referred to as the eburnamenine (B1235447) skeleton, has been the subject of numerous research efforts. These endeavors have led to a variety of strategies for constructing its complex, five-ring system, which features a critical quaternary carbon stereocenter.
One of the foundational approaches to related structures involves a biomimetic strategy that mimics the proposed natural synthesis. Key total syntheses of closely related analogs like eburnamonine (B1221668) (an oxidized form of this compound) provide insight into the construction of the core skeleton. Common strategies often involve the initial assembly of a tetracyclic intermediate, followed by the final ring closure to complete the pentacyclic framework.
Key reactions and strategies employed in the synthesis of the eburnamenine core include:
Pictet-Spengler Reaction: This reaction is often used to form the tetrahydro-β-carboline portion of the molecule by reacting a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.
Bischler–Napieralski/Hydrogenation Approach: This sequence is utilized to construct one of the key heterocyclic rings. It involves the cyclization of a β-arylethylamide followed by reduction. researchgate.net
Dieckmann Condensation: An intramolecular condensation of a diester is frequently used to form the E-ring of the pentacyclic structure.
Johnson-Claisen Rearrangement: This method has been effectively used to establish the crucial all-carbon quaternary stereocenter found in the eburnamine-vincamine class of alkaloids. researchgate.net
These classical reactions are often combined in multi-step sequences. For instance, a common pathway begins with the reaction of tryptamine with an aldehyde to form a lactam. This intermediate then undergoes a series of transformations, including cyclizations and reductions, to yield the final eburnamenine core. The enantioselective synthesis of these molecules is a significant challenge, often addressed by using chiral starting materials or asymmetric catalysts at key steps. researchgate.net
| Synthetic Strategy | Key Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|---|
| Pictet-Spengler Reaction | Cyclization | Formation of the core tetrahydro-β-carboline system. | researchgate.net |
| Bischler–Napieralski Reaction | Cyclization / Dehydration | Construction of a dihydoisoquinoline intermediate for a key ring. | researchgate.net |
| Dieckmann Condensation | Intramolecular Cyclization | Formation of the cyclopentanone (B42830) or cyclohexanone (B45756) E-ring. | General literature |
| Johnson-Claisen Rearrangement | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Stereoselective creation of the C-C bond at the quaternary center. | researchgate.net |
Design and Synthesis of this compound Analogs and Derivatives
The modification of the this compound scaffold is pursued to modulate its physicochemical properties and to study structure-activity relationships (SAR). Research into the derivatization of the closely related vincamine (B1683053) provides a strong blueprint for the types of modifications that can be applied to the this compound structure. nih.gov
The primary strategy for diversifying the this compound structure involves introducing various functional groups at specific, accessible positions on the pentacyclic skeleton. The design of these derivatives is often guided by the goal of enhancing specific biological activities or improving pharmacokinetic profiles.
Common diversification strategies include:
Modification of the Indole (B1671886) Ring: The aromatic indole nucleus, specifically positions that are amenable to electrophilic substitution, serves as a prime target for modification. Introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule.
Derivatization at the Nitrogen Atom: The basic nitrogen atom within the core structure can be alkylated, acylated, or otherwise modified to produce a range of analogs with altered basicity and steric profiles.
A study on vincamine derivatives, for example, involved the synthesis of a series of compounds with different substituents on an aromatic ring, leading to the discovery of molecules with significantly enhanced biological potency compared to the parent compound. nih.gov This highlights the effectiveness of targeted structural modification as a strategy for optimizing the properties of this class of alkaloids.
A variety of chemical reactions are employed to create this compound derivatives. The choice of methodology depends on the desired modification and the chemical reactivity of the core structure.
Key derivatization reactions include:
Esterification and Amidation: If the core structure contains carboxylic acid or alcohol functionalities (as in related compounds like vincamine), these can be readily converted to a wide array of esters and amides.
Acylation: The indole nitrogen or other reactive sites can be acylated using acid chlorides or anhydrides to introduce various acyl groups.
Alkylation: Introduction of alkyl chains can be achieved at nucleophilic centers, such as the basic nitrogen, using alkyl halides.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used to functionalize the indole portion of the molecule, provided the reaction conditions are controlled to avoid side reactions on the sensitive alkaloid core.
For instance, in the synthesis of certain vincamine derivatives, modifications were achieved by reacting the parent molecule with various substituted benzoyl chlorides or other acylating agents to produce a library of novel compounds. nih.gov
| Methodology | Target Site | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Acylation | Nitrogen atoms, Hydroxyl groups | Acid chlorides, Anhydrides | Amide, Ester | nih.gov |
| Alkylation | Nitrogen atoms | Alkyl halides | Tertiary amine, Quaternary ammonium (B1175870) salt | General literature |
| Halogenation | Aromatic Indole Ring | N-Bromosuccinimide (NBS), Cl₂ | Bromo-, Chloro- substituents | General literature |
| Nitration | Aromatic Indole Ring | HNO₃/H₂SO₄ | Nitro- substituent | General literature |
Biological and Pharmacological Mechanisms of Deoxyvincamine
Molecular Mechanisms of Action
Detailed molecular mechanisms for Deoxyvincamine are not extensively documented in the available literature. However, by examining the activities of related Vinca (B1221190) alkaloids, potential areas of interaction can be inferred, though these remain speculative without direct experimental evidence for this compound itself.
Tubulin Interaction and Microtubule Dynamics Modulation
Receptor Binding Profiling and Ligand-Target Interactions
A comprehensive receptor binding profile for this compound is not extensively described in the scientific literature. Receptor binding assays are crucial for determining the affinity of a compound for various receptors, which can elucidate its potential pharmacological effects and side-effect profile. researchgate.netnih.gov For many psychoactive and systemically acting drugs, binding affinities to a wide array of receptors, such as dopaminergic, serotonergic, adrenergic, and muscarinic receptors, are characterized to understand their mechanism of action. nih.gov Without specific binding assay data for this compound, its direct interactions with cellular receptors remain uncharacterized.
Enzyme Kinetic Modulation and Inhibition Profiles
The effects of this compound on the kinetics and inhibition of specific enzymes are not well-documented. Enzyme inhibition studies are fundamental to understanding how a compound might interfere with metabolic pathways or cellular signaling cascades. nih.govkhanacademy.org Such studies typically determine key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). jackwestin.com For related compounds, various enzymatic interactions have been reported, but specific enzyme kinetic data for this compound is lacking.
Ion Channel Functional Regulation
There is a paucity of specific information regarding the functional regulation of ion channels by this compound. Ion channels are critical for maintaining cellular membrane potential and are involved in a multitude of physiological processes, including neuronal signaling and muscle contraction. nih.govnih.gov Modulation of ion channel activity, either as a blocker or an activator, can have significant pharmacological consequences. dovepress.com While some alkaloids are known to interact with ion channels, specific data on this compound's effects on sodium, potassium, calcium, or other ion channels are not available in the reviewed literature.
Signal Transduction Pathway Perturbations
The specific impact of this compound on intracellular signal transduction pathways has not been extensively investigated. Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, thereby regulating cellular processes like growth, differentiation, and apoptosis. nih.govcreative-biolabs.com Perturbations of these pathways by pharmacological agents can have profound effects. youtube.comkhanacademy.org While the disruption of microtubule dynamics by Vinca alkaloids can indirectly affect signaling pathways dependent on the cytoskeleton, direct effects of this compound on specific signaling cascades have not been elucidated.
Neurotransmitter System Modulations
Evidence regarding the modulation of neurotransmitter systems by this compound is sparse. Neurotransmitter systems are fundamental for communication within the nervous system, and their modulation can lead to a wide range of physiological and psychological effects. nih.govnih.gov Some related alkaloids have been shown to influence neurotransmitter release and receptor function. However, specific studies detailing the effects of this compound on the synthesis, release, reuptake, or receptor interaction of key neurotransmitters like dopamine, serotonin, acetylcholine, or GABA are not prominent in the available scientific literature.
Influence on Cellular Bioenergetics and Metabolic Flux
There is no available scientific literature detailing the influence of this compound on the cellular bioenergetics or metabolic flux of neuronal or other cell types. Investigations into its effects on key bioenergetic parameters such as mitochondrial respiration, glycolysis, and ATP production have not been reported. Similarly, there are no studies on how this compound might alter metabolic pathways, for instance, through the modulation of lactate (B86563) metabolism in neuronal cultures.
Cellular and Subcellular Pharmacological Investigations (In Vitro)
Specific pharmacological investigations of this compound using advanced in vitro neuronal models are not documented in peer-reviewed literature.
No research has been published that utilizes advanced neuronal cell culture models to assess the functional effects of this compound.
There are no studies available that have examined the effects of this compound on primary neuronal cultures, such as those derived from the cortex or hippocampus. Consequently, there is no data on its potential impact on neuronal viability, morphology, or function in these models.
The application of induced pluripotent stem cell (iPSC)-derived neuronal models in the study of this compound has not been reported. Research using iPSC-derived neurons from healthy or patient donors to investigate the compound's neuropharmacological profile is currently absent from the scientific literature.
There is no evidence of studies investigating the effects of this compound in glial or neuron-glial co-culture systems. Therefore, its influence on glial activation or on the complex interactions between neurons and astrocytes or microglia remains unknown.
No published research has utilized microelectrode arrays (MEAs) or other electrophysiological techniques to measure the effects of this compound on the electrical activity of cultured neuronal networks. Data regarding its potential to modulate neuronal firing, network bursting, or synaptic connectivity is not available.
Advanced Neuronal Cell Culture Models and Functional Assessments
Synaptic Function and Plasticity Studies
The study of synaptic function and plasticity is fundamental to understanding the cellular basis of learning and memory. A key mechanism in this field is long-term potentiation (LTP), which is a persistent strengthening of synapses based on recent patterns of activity. nih.govscispace.com These long-lasting increases in signal transmission between two neurons are believed to be a primary way in which the brain stores information. nih.govscispace.com
Typically, LTP is studied at excitatory synapses, with a focus on the role of N-methyl-D-aspartate (NMDA) and AMPA receptors. nih.gov The induction of NMDA receptor-dependent LTP is considered a robust cellular model for learning and memory. nih.gov Research in this area often investigates how various compounds might modulate these processes, potentially enhancing or inhibiting the strengthening of synaptic connections. frontiersin.org However, a review of available scientific literature reveals no studies that have specifically examined the effects of this compound on synaptic function, long-term potentiation, or any other form of synaptic plasticity.
Organotypic Brain Slice Cultures in this compound Research
Organotypic brain slice cultures are a valuable in vitro tool in neuroscience research because they preserve the three-dimensional architecture and cellular relationships of the brain tissue from which they are derived. frontiersin.orgf1000research.com This method allows for the long-term study of neuronal circuits in a controlled environment that partially mimics in vivo conditions. frontiersin.org Slices can be prepared from various brain regions, such as the hippocampus or cortex, and maintained in culture for weeks, making them suitable for investigating chronic effects of pharmacological agents or modeling neurodegenerative diseases. f1000research.comyoutube.com
These cultures are frequently used for pharmacological screening and to assess the effects of compounds on neuronal survival, morphology, and network activity. frontiersin.orgf1000research.com Despite the utility of this model for studying complex neuropharmacological interactions, there are no published research findings on the use of organotypic brain slice cultures to investigate the biological or pharmacological mechanisms of this compound.
Models of Cerebral Insult and Neuroinflammation (In Vitro)
In vitro models of cerebral insult and neuroinflammation are critical for understanding the pathophysiology of conditions like stroke and neurodegenerative diseases and for the preclinical testing of potential neuroprotective agents.
Oxygen-Glucose Deprivation (OGD) Models
The Oxygen-Glucose Deprivation (OGD) model is the most common in vitro method used to simulate the ischemic conditions of a stroke. scilit.com In this model, neuronal or slice cultures are subjected to an environment lacking both oxygen and glucose, mimicking the interruption of blood supply to the brain. scilit.com This insult triggers a cascade of events including excitotoxicity, oxidative stress, and ultimately, cell death, which can be quantified to assess the extent of the damage. nih.gov
A subsequent period of reoxygenation can be added to the model (OGD/R) to study the effects of reperfusion injury, which contributes significantly to tissue damage following a stroke. nih.gov This model is widely used to screen for neuroprotective compounds that can mitigate the neuronal damage caused by ischemic conditions. nih.gov A thorough search of the scientific literature indicates that this compound has not been evaluated in any published studies utilizing the OGD or OGD/R models.
The table below summarizes typical findings from an OGD experiment on neuronal cells, illustrating the type of data generated, though none of this data involves this compound.
| Experimental Condition | Cell Viability (%) | Apoptotic Cells (%) |
| Control (Normoxia) | 100 | 5 |
| OGD (4 hours) | 45 | 30 |
| OGD (4 hours) + Reperfusion (24 hours) | 35 | 45 |
This table represents illustrative data from typical OGD experiments and does not include any actual experimental data related to this compound.
Neuroinflammatory Cell Culture Models
Neuroinflammation is a key component of many neurological disorders and is characterized by the activation of glial cells—specifically microglia and astrocytes. frontiersin.orgfrontiersin.org In vitro models are used to study these processes, often involving the culture of microglia, astrocytes, or co-cultures of these cells with neurons. nih.govnih.gov
Activation of these glial cells can be induced by treating the cultures with pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.govscience.gov Upon activation, these cells release a variety of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and reactive oxygen species, which can be neurotoxic. f1000research.com These models are essential for testing the anti-inflammatory and neuroprotective potential of pharmacological compounds. frontiersin.orgnih.gov However, there is no scientific literature available that reports on the investigation of this compound using in vitro neuroinflammatory cell culture models.
The table below illustrates the kind of data typically collected from such an experiment, showing the effect of a hypothetical anti-inflammatory compound on cytokine release. This data is for illustrative purposes only and does not pertain to this compound.
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 15 | 20 |
| LPS + IFN-γ | 550 | 780 |
| LPS + IFN-γ + Hypothetical Compound | 250 | 340 |
This table represents illustrative data from typical neuroinflammation experiments and does not include any actual experimental data related to this compound.
Preclinical Pharmacodynamics and Efficacy Studies in Vivo
Neuropharmacological Efficacy in Animal Models
In vivo studies utilizing animal models are crucial for establishing the preliminary efficacy and mechanism of action of novel therapeutic agents. These models are designed to mimic the pathological conditions of human diseases, providing a platform to assess the potential benefits of a compound before it can be considered for clinical trials. For neuroprotective and cognitive-enhancing agents, a range of well-established animal models are employed.
Models of Cerebral Ischemia and Hypoxia-Ischemia
Animal models of cerebral ischemia are broadly categorized into focal and global ischemia models. Focal ischemia models, such as the middle cerebral artery occlusion (MCAo) model, simulate strokes that affect a specific brain region. Global ischemia models, on the other hand, mimic conditions like cardiac arrest where blood flow to the entire brain is temporarily halted.
A thorough search of scientific databases and literature reveals no published in vivo studies that have investigated the effects of Deoxyvincamine in focal ischemia animal models. Consequently, there is no data available on its potential to reduce infarct volume, mitigate neuronal damage, or improve neurological deficits in this context.
Similarly, there is a lack of published research on the effects of this compound in animal models of global cerebral ischemia. The potential of this compound to protect vulnerable neuronal populations, such as those in the hippocampus, following a global ischemic insult remains unevaluated.
The assessment of neuroprotection and functional recovery is a critical component of preclinical stroke research. This involves histological analysis of brain tissue to quantify neuronal loss and behavioral tests to measure motor and cognitive function post-ischemia. Due to the absence of in vivo studies, there are no findings to report on the neuroprotective or functional recovery-promoting effects of this compound following cerebral ischemia.
Animal Models of Cognitive Impairment and Neurodegeneration
Various animal models are used to study cognitive deficits and neurodegenerative processes. These can include models of Alzheimer's disease, Parkinson's disease, and age-related cognitive decline. These models allow researchers to investigate the potential of compounds to improve learning, memory, and other cognitive functions.
A comprehensive literature review did not identify any in vivo studies that have examined the efficacy of this compound in animal models of cognitive impairment or neurodegeneration. Therefore, its potential to enhance cognitive function or slow the progression of neurodegenerative diseases has not been scientifically investigated in a preclinical setting.
Assessments of Neuroinflammatory Responses
Neuroinflammation is a key pathological feature in a wide range of neurological disorders, including cerebral ischemia and neurodegenerative diseases. Animal models are utilized to study the inflammatory cascade and to test the anti-inflammatory effects of potential therapeutic agents.
There are currently no published in vivo studies that have assessed the impact of this compound on neuroinflammatory responses in animal models. Its ability to modulate key inflammatory mediators, such as cytokines and microglial activation, in the context of neurological injury is unknown.
Electrophysiological Correlates of this compound Action in Vivo
In vivo electrophysiology studies are crucial for understanding the direct impact of a compound on neuronal function within a living organism. criver.com These studies can measure changes in spontaneous and evoked electrical signals in neurons, providing insights into the mechanisms of action of a therapeutic agent. criver.com By recording electrical activity, such as action potentials or field potentials, researchers can analyze how a compound like this compound modulates neuronal activity. criver.com
Electrophysiological recordings can reveal functional abnormalities in neuronal circuits associated with various central nervous system (CNS) disorders. criver.com For this compound, in vivo electrophysiology could elucidate its effects on specific neurons, receptors, ion channels, or neurotransmitter systems. criver.com Techniques like patch-clamp electrophysiology, which can be performed in vivo, offer high-resolution recordings from a single neuron, enabling a detailed evaluation of a compound's effects on single proteins and receptors. criver.com This level of detail is instrumental in understanding the precise molecular interactions that underpin the therapeutic effects of a drug.
The data obtained from such studies, including changes in the amplitude, frequency, and waveform of neuronal electrical events, provide a direct measure of the endogenous neural function and how it is modulated by the compound . criver.com
Modulation of Cerebral Hemodynamics
This compound's parent compound, vincamine (B1683053), has been studied for its effects on cerebral blood flow (CBF). In one study, the administration of vincamine was shown to significantly increase hemispheric CBF, particularly in regions with poor blood supply. nih.gov This effect was found to be dependent on the rate of application, suggesting a correlation with the plasma concentration of the drug. nih.gov
The regulation of cerebral hemodynamics is a complex process influenced by factors such as blood pressure, heart rate, and cerebrovascular resistance. frontiersin.orgru.nl Pathological conditions like Alzheimer's disease and vascular dementia are associated with pronounced disturbances in cerebrovascular hemodynamics, including reduced CBFV and increased pulsatility index. youtube.commssm.edu Understanding how a compound like this compound modulates these parameters is crucial for assessing its potential therapeutic utility in conditions with compromised cerebral circulation.
Interactive Data Table: Representative Effects of Vasoactive Agents on Cerebral Hemodynamics
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). nih.gov Understanding these processes is fundamental to determining the onset, intensity, and duration of a drug's effect. vin.com
Absorption and Distribution Dynamics
Absorption is the process by which a drug enters the systemic circulation from the site of administration. nih.gov For orally administered drugs, absorption primarily occurs in the small intestine due to its large surface area and extensive blood flow. lww.com The rate and extent of absorption determine the drug's bioavailability, which is the fraction of the administered dose that reaches the systemic circulation. nih.gov
Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs. vin.comlww.com This process is influenced by several factors, including regional blood flow, the drug's ability to bind to plasma and tissue proteins, its lipid solubility, and the permeability of capillaries in different tissues. lww.com The initial phase of distribution is often rapid to well-perfused organs like the heart, liver, and brain, followed by a slower distribution to tissues such as muscle and fat. vin.comcolumbia.edu
Biotransformation Pathways and Metabolite Identification
Biotransformation , or drug metabolism, involves the biochemical modification of a drug by the body, primarily in the liver. lww.comnih.gov This process typically converts lipid-soluble drugs into more water-soluble compounds that can be more easily excreted. nih.gov The cytochrome P450 (CYP) enzyme system plays a major role in the metabolism of many drugs. researchgate.net
Microbial biotransformation can serve as a model for mammalian metabolism and can be used to produce and identify potential human metabolites of a drug. researchgate.netnih.gov Studies on the biotransformation of vincamine using various microbial cultures have identified several metabolites. researchgate.net The primary metabolite was a hydroxylated form of vincamine, with other metabolites resulting from dihydroxylation and methyl hydroxylation. researchgate.net These biotransformation products are generally more polar than the parent compound. researchgate.net
Interactive Data Table: Microbial Biotransformation of Vincamine
Excretion Mechanisms and Routes
Excretion is the process by which a drug and its metabolites are eliminated from the body. lww.com The primary organ of excretion is the kidney, which removes water-soluble compounds into the urine. nih.govmsdvetmanual.com Other routes of excretion include the bile, feces, lungs, and sweat. nih.govmsdvetmanual.com
The pH of the urine can significantly affect the rate of renal excretion of certain drugs. nih.gov For instance, weakly acidic drugs are excreted more readily in alkaline urine, while weakly basic drugs are excreted more readily in acidic urine. nih.gov Biliary excretion is another important route for some drugs, particularly those with a high molecular weight, which are secreted into the bile and then eliminated in the feces. nih.govmsdvetmanual.com
Mechanistic Drug-Drug Interaction Studies
Mechanistic drug-drug interaction (DDI) studies are essential to identify and understand how co-administered drugs can affect each other's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov DDIs can occur at any stage of the ADME process. nih.gov For example, one drug may inhibit or induce the metabolic enzymes responsible for the biotransformation of another drug, leading to altered plasma concentrations and potential toxicity or loss of efficacy. nih.gov
The identification of potential DDIs is a critical aspect of drug development and pharmacovigilance. nih.govresearchgate.net Computational and in vitro methods are often used in the early stages to predict potential interactions, which are then further investigated in preclinical and clinical studies. nih.gov Understanding the mechanisms of DDIs can help in predicting and managing these interactions in a clinical setting. nih.gov
Analytical and Bioanalytical Methodologies for Deoxyvincamine Research
Advanced Chromatographic and Spectroscopic Techniques
Modern analytical chemistry offers a powerful toolkit for the detailed analysis of complex molecules like Deoxyvincamine. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable in this compound research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of this compound in biological samples. nih.govrsc.org This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural information provided by tandem mass spectrometry. aphinfo.com The high sensitivity of LC-MS/MS allows for the detection of trace amounts of the compound, which is critical for pharmacokinetic studies. nih.govresearchgate.net
In a typical LC-MS/MS workflow for this compound analysis, the sample is first subjected to chromatographic separation, often on a C18 column, to isolate this compound from other components in the matrix. nih.gov The separated analyte is then introduced into the mass spectrometer, where it is ionized, fragmented, and detected. The specificity of this method is enhanced by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). rsc.orgresearchgate.net While specific methods for this compound are not extensively published, the methodologies developed for other vinca (B1221190) alkaloids are directly applicable. nih.govrsc.orgnih.gov
Table 1: Representative LC-MS/MS Parameters for Vinca Alkaloid Analysis (Adaptable for this compound)
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 (50 x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile | researchgate.netnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | rsc.org |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | rsc.orgaphinfo.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | rsc.orgresearchgate.net |
| Precursor Ion (m/z) | Specific to this compound | N/A |
| Product Ion (m/z) | Specific to this compound | N/A |
| Internal Standard | Deuterated analog or structurally similar compound | nih.gov |
This table presents typical parameters used for the analysis of vinca alkaloids, which would be optimized for a specific this compound assay.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of this compound, particularly for its identification and quantification in plant extracts and other matrices where volatility is not a limiting factor. amazonaws.comnotulaebotanicae.ro GC-MS separates compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis for identification. notulaebotanicae.ro For less volatile compounds like this compound, derivatization may be required to increase their thermal stability and volatility.
Research on various indole (B1671886) alkaloids from Catharanthus roseus has demonstrated the utility of GC-MS in identifying a wide range of related compounds. notulaebotanicae.ronotulaebotanicae.ro This suggests that GC-MS can be a valuable tool for profiling the alkaloid content in plant extracts containing this compound and for detecting potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. amazonaws.comcore.ac.ukjchps.com NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. researchgate.netresearchgate.net
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. core.ac.uk 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms, ultimately leading to the complete structural assignment of this compound. core.ac.ukresearchgate.net The structural determination of numerous vinca alkaloids has been successfully achieved using these NMR methodologies. researchgate.netacs.org
Bioanalytical Method Development and Validation for Biological Matrices
The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. nih.gov This requires the development and validation of robust bioanalytical methods, typically using LC-MS/MS, in accordance with regulatory guidelines. gmp-compliance.orgwho.intwho.int
A comprehensive validation process ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters that must be assessed include:
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the biological matrix. gmp-compliance.org
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov
Calibration Curve: The relationship between the instrumental response and known concentrations of this compound, which should be linear and reproducible over a defined range. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction process in recovering this compound from the biological matrix. nih.gov
Matrix Effect: The influence of matrix components on the ionization of this compound, which can lead to ion suppression or enhancement. gmp-compliance.org
Stability: The stability of this compound in the biological matrix under various storage and handling conditions. nih.gov
Successful validation of a bioanalytical method for this compound would enable its accurate measurement in clinical and preclinical studies. nih.govrsc.org
Application of Omics Technologies
"Omics" technologies, such as proteomics, provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with this compound. These approaches are instrumental in understanding the compound's mechanism of action.
Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins and signaling pathways that are modulated by the compound. nih.govnih.gov This information is invaluable for elucidating the molecular mechanisms underlying its pharmacological effects. nih.gov
Common proteomics workflows include separating proteins by two-dimensional gel electrophoresis (2-DE) or liquid chromatography, followed by identification and quantification using mass spectrometry. nih.govmdpi.com These studies can reveal potential protein targets of this compound and downstream signaling events, providing a deeper understanding of its biological activity. nih.govnih.gov While specific proteomic studies on this compound are not yet widely reported, this approach holds significant promise for future research into its mode of action. nih.gov
Metabolomics and Lipidomics for Mechanistic Insights
Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological system. nih.govyoutube.com These approaches are increasingly utilized in pharmacological research to elucidate the mechanisms of action of therapeutic compounds, identify novel biomarkers, and understand the complex biochemical perturbations induced by a drug. nih.govesmed.org While specific metabolomic and lipidomic studies on this compound are not yet extensively reported in publicly available literature, the application of these methodologies holds significant promise for deepening our understanding of its cellular and systemic effects.
The core principle of these techniques in pharmacology is to measure the dynamic changes in the metabolome and lipidome of cells, tissues, or biofluids following drug administration. esmed.org By comparing the metabolic and lipid profiles of treated versus untreated systems, researchers can identify key pathways and biochemical processes that are modulated by the compound. nih.gov This offers a functional readout of the physiological state of the system, downstream of genomic and proteomic regulation. researchgate.net
Hypothetical Application to this compound Research
A hypothetical study employing metabolomics and lipidomics to investigate this compound's mechanism of action could involve treating a relevant cell line (e.g., neuronal cells) or an animal model with this compound. Samples would be collected at various time points and subjected to analysis using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The resulting data would provide quantitative information on a wide array of metabolites and lipids. Statistical analysis would then be used to pinpoint molecules that are significantly altered by this compound treatment.
Potential Mechanistic Insights from Metabolomics
Metabolomic analysis could reveal this compound's influence on central carbon metabolism, amino acid pathways, nucleotide metabolism, and oxidative stress markers. For instance, alterations in the levels of metabolites within the tricarboxylic acid (TCA) cycle could suggest an impact on cellular energy production.
Table 1: Hypothetical Metabolomic Changes Induced by this compound in Neuronal Cells
Changes in the levels of key metabolites could point towards specific enzymatic or pathway modulation. For example, a decrease in glutamate (B1630785) and an increase in GABA could suggest an effect on neurotransmitter synthesis or metabolism.
| Metabolite | Fold Change (this compound vs. Control) | Potential Implication |
| Glucose | 0.8 | Altered glycolysis |
| Lactate (B86563) | 1.5 | Shift towards anaerobic metabolism |
| Citrate | 0.7 | Impact on the TCA cycle |
| Glutamate | 0.6 | Modulation of neurotransmitter pools |
| GABA | 1.8 | Enhanced inhibitory neurotransmission |
| Glutathione (GSH) | 1.9 | Response to oxidative stress |
Potential Mechanistic Insights from Lipidomics
Lipidomics focuses on the comprehensive analysis of lipids, which are crucial for cell membrane structure, signaling, and energy storage. nih.gov A lipidomic study could uncover how this compound affects membrane composition, signaling lipids like phosphoinositides, or the metabolism of fatty acids and cholesterol. researchgate.netnih.gov Such changes could be particularly relevant given the proposed neurological effects of vinca alkaloids.
Table 2: Hypothetical Lipidomic Alterations Following this compound Treatment
Alterations in specific lipid classes could suggest effects on membrane fluidity, cellular signaling, or inflammatory processes. For example, changes in phosphatidylcholine and phosphatidylethanolamine (B1630911) could indicate modifications to cell membrane structure.
| Lipid Class | Specific Lipid Species | Fold Change (this compound vs. Control) | Potential Implication |
| Phosphatidylcholine | PC(34:1) | 0.75 | Altered membrane fluidity |
| Phosphatidylethanolamine | PE(38:4) | 1.4 | Changes in membrane curvature/fusion |
| Sphingomyelin | SM(d18:1/16:0) | 0.6 | Impact on lipid raft formation |
| Diacylglycerol | DAG(16:0/18:1) | 1.6 | Activation of protein kinase C signaling |
| Free Fatty Acids | Arachidonic Acid | 1.9 | Modulation of inflammatory pathways |
By integrating the findings from metabolomics and lipidomics, a more holistic understanding of this compound's mechanism of action can be constructed. For example, observed changes in energy metabolites could be linked to alterations in mitochondrial membrane lipids, providing a multi-faceted view of the drug's impact on cellular bioenergetics. These powerful analytical strategies, therefore, represent a crucial frontier in elucidating the complex biological activities of this compound.
Structure Activity Relationship Sar Studies and Computational Approaches
Identification of Key Pharmacophores and Structural Determinants of Activity
A pharmacophore model for Deoxyvincamine would identify the essential three-dimensional arrangement of chemical features necessary for its biological activity. This model is derived from the structures of active analogs and their interactions with a biological target. For a molecule like this compound, key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: Typically, the ester carbonyl group.
A Hydrogen Bond Donor: The indole (B1671886) N-H group could serve this function.
Aromatic/Hydrophobic Regions: The indole ring system and the ethyl group contribute to hydrophobic interactions.
A Basic Nitrogen Atom: The tertiary amine in the E-ring is crucial for forming salt bridges or hydrogen bonds.
The spatial arrangement of these features is critical for optimal binding to its target protein. The rigid pentacyclic structure of this compound inherently defines the relative positions of these pharmacophoric elements.
Elucidation of Substituent Effects on Biological Activity
Systematic modification of the this compound scaffold and evaluation of the resulting biological activity would provide insights into the effects of various substituents.
Electronic and Steric Influences
The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents can significantly impact the affinity and efficacy of this compound analogs.
Electronic Effects: Modifications to the aromatic indole ring, for instance, could modulate the electron density of the π-system, potentially affecting π-π stacking interactions with the target protein. Electron-withdrawing groups might enhance or diminish activity depending on the nature of the binding pocket.
Steric Effects: The size of substituents is critical. Bulky groups introduced at certain positions could cause steric hindrance, preventing the molecule from fitting into the binding site. Conversely, in some cases, a larger group might be able to access a previously unoccupied pocket, leading to increased affinity.
A hypothetical data table illustrating potential substituent effects is presented below. Please note this data is illustrative and not based on specific experimental results for this compound.
| Compound ID | Substituent at C-10 | Electronic Effect | Steric Bulk | Hypothetical Activity (IC50, nM) |
| This compound | -H | Neutral | Small | 100 |
| Analog 1 | -OCH3 | Electron-donating | Medium | 75 |
| Analog 2 | -Cl | Electron-withdrawing | Medium | 120 |
| Analog 3 | -NO2 | Strong EWG | Medium | 250 |
| Analog 4 | -tBu | Neutral | Large | 500 |
In Silico Modeling and Rational Drug Design for this compound Analogs
Computational techniques are instrumental in the rational design of novel this compound analogs with improved properties.
Molecular Docking and Dynamics Simulations
Molecular Docking: This computational method predicts the preferred orientation of a ligand (this compound analog) when bound to a specific target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. The results can help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing new analogs with enhanced binding.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound analog-protein complex over time. These simulations provide insights into the stability of the binding mode predicted by docking and can reveal subtle conformational changes in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of this compound analogs and their biological activities. In a QSAR study, various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) are calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested analogs.
A typical QSAR model can be represented by an equation like:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined from the regression analysis. Such a model, once validated, can be a powerful tool for prioritizing the synthesis of new analogs with the highest predicted potency.
Emerging Research Frontiers and Future Directions
Exploration of Novel Molecular Targets for Deoxyvincamine and its Derivatives
Research into this compound and its derivatives is expanding beyond its established interactions with tubulin, a key component of the cellular cytoskeleton essential for cell division. Scientists are investigating new molecular targets to broaden its therapeutic potential, particularly in oncology and potentially other disease areas. Studies are focusing on synthesizing novel derivatives with specific structural modifications to enhance their affinity for different biological targets or to elicit new mechanisms of action frontiersin.org. For instance, the exploration of cyanomethyl vinyl ether derivatives has shown antiproliferative activity, with structure-activity relationship (SAR) analyses indicating that specific substitutions and stereoisomers can significantly influence biological efficacy, suggesting a pathway for designing compounds with tailored target interactions frontiersin.org. Computational assays and molecular docking studies are also being employed to predict interactions with potential targets, such as thymidylate synthase, thereby identifying promising anticancer agents ijpsjournal.com. Furthermore, the broader field of derivative research, such as thiourea (B124793) derivatives for tuberculosis, highlights the systematic identification of molecular targets within specific pathways like cell wall synthesis or amino acid biosynthesis cardiosomatics.ru. This approach of dissecting molecular interactions and identifying novel targets is crucial for unlocking the full therapeutic spectrum of this compound analogs.
| Target Class/Specific Target | Rationale for Exploration | Derivative Type/Approach | Potential Therapeutic Area |
| Tubulin | Established mechanism | Structural modifications | Oncology |
| Thymidylate Synthase | Anticancer potential | Naphthalene derivatives | Oncology |
| Novel protein targets | Unmet medical needs | Various synthetic routes | Oncology, Infectious Diseases |
| Combination Partner Type | Rationale for Combination | Preclinical Model Context | Potential Outcome |
| Targeted Agents | Synergistic effect | Cancer cell lines, animal models | Enhanced efficacy, overcome resistance |
| Chemotherapy | Additive/Synergistic effect | Cancer cell lines, animal models | Improved patient response |
| Immunotherapy | Immune modulation | Cancer models | Enhanced anti-tumor immunity |
| Radiation Therapy | Radiosensitization | Cancer models | Increased tumor cell kill |
Development of Advanced Drug Delivery Systems for Enhanced Brain Penetration and Targeted Action
A significant frontier in this compound research involves the development of advanced drug delivery systems designed to improve its penetration into the central nervous system (CNS) and enhance its targeted action. The blood-brain barrier (BBB) poses a substantial challenge, limiting the effective delivery of many therapeutic agents to the brain researchgate.netwjpmr.comrsc.orgdenalitherapeutics.com. Nanotechnology offers promising solutions, with researchers exploring various nanocarriers such as liposomes, polymeric nanoparticles, dendrimers, and lipid nanoparticles researchgate.networldbrainmapping.orgopenaccessjournals.comnih.gov. These systems can be engineered to overcome the BBB through strategies like receptor-mediated transcytosis (RMT), utilizing specific receptors such as the transferrin receptor (TfR) researchgate.netdenalitherapeutics.com. Functionalization of nanoparticles with targeting ligands or peptides can further enhance their specificity for brain tissues or diseased cells within the brain researchgate.networldbrainmapping.org. Beyond passive targeting through the enhanced permeability and retention (EPR) effect, active targeting strategies are being refined to improve drug accumulation at the intended site of action while minimizing off-target effects and systemic toxicity openaccessjournals.comdovepress.comresearchgate.net. Emerging approaches also include stimuli-responsive drug delivery systems and techniques like convection-enhanced delivery (CED) or nose-to-brain delivery, all aiming to optimize the pharmacokinetic profile and therapeutic index of this compound for neurological applications wjpmr.comtheconferenceforum.org.
| Delivery System Type | Mechanism for BBB Penetration/Targeting | Potential Application | Key Components/Approaches |
| Nanoparticles (Polymeric) | Receptor-mediated transcytosis (RMT) | CNS disorders | Functionalization with TfR ligands |
| Liposomes | Enhanced permeability, targeted release | Neurodegenerative diseases | Encapsulation of this compound |
| Dendrimers | Targeted delivery, controlled release | Brain tumors | Surface modification |
| Prodrugs | Improved bioavailability, BBB crossing | Various CNS diseases | Chemical modification |
Integration of Chemical Biology and Systems Pharmacology Approaches
The application of chemical biology and systems pharmacology principles is providing deeper insights into the multifaceted actions of this compound and its derivatives. Chemical biology tools, such as molecular probes, are being utilized to elucidate complex biological pathways affected by these compounds, potentially identifying new mechanisms of action or off-target effects frontiersin.orgnih.gov. Systems pharmacology, on the other hand, employs quantitative analysis and network-based approaches to understand drug interactions within the entire biological system jheor.orgnih.govnih.gov. This includes integrating "omics" data (genomics, proteomics, metabolomics) with pharmacokinetic (PK) and pharmacodynamic (PD) models to build predictive models of therapeutic efficacy and toxicity jheor.orgnih.gov. Quantitative Systems Pharmacology (QSP) models, in particular, are being developed to simulate disease states and drug responses, aiding in the rational design of therapeutic strategies and reducing attrition rates in drug development nih.gov. By analyzing drug-target interactions across multiple biological scales and understanding drug behavior within complex biological networks, these integrated approaches can illuminate how this compound influences cellular processes, disease progression, and potential interactions with other biological molecules nih.govupenn.edu.
| Approach | Methodology/Tools | Research Focus | Potential Impact on this compound Research |
| Chemical Biology | Molecular probes, target identification | Elucidating mechanisms of action, identifying novel targets | Understanding this compound's precise cellular targets and pathways. |
| Systems Pharmacology | Network analysis, PK/PD modeling, "omics" data | Understanding drug interactions, predicting efficacy and toxicity | Building comprehensive models of this compound's systemic effects. |
| Quantitative Systems Pharmacology (QSP) | Disease-scale models, mechanistic modeling | Simulating drug response in disease contexts, optimizing therapeutic strategies | Predicting this compound's efficacy and safety in specific disease models. |
| Target Protein Degradation (TPD) | PROTACs, E3 ligases | Novel therapeutic modalities | Developing derivatives that induce targeted protein degradation for therapeutic benefit. |
Application of Artificial Intelligence and Machine Learning in this compound Research
| AI/ML Application Area | Specific Technique/Model | Research Objective | Potential Benefit for this compound |
| Target Identification | Deep Learning, Graph Neural Networks | Discovering novel molecular targets | Identifying new therapeutic avenues. |
| Molecule Design | Generative AI (GANs, VAEs) | De novo design of this compound derivatives | Creating optimized drug candidates. |
| Efficacy Prediction | Predictive Models, Regression | Forecasting therapeutic response in preclinical models | Prioritizing promising compounds. |
| Combination Discovery | Deep Neural Networks (DNNs) | Identifying synergistic drug combinations | Accelerating development of dual therapies. |
| Data Analysis | ML algorithms, NLP | Extracting insights from biological and clinical data | Understanding complex mechanisms. |
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing Deoxyvincamine in laboratory settings?
- Methodological Answer : this compound synthesis typically involves alkaloid extraction from natural sources (e.g., Vinca minor) followed by semi-synthetic modifications. Key steps include:
- Purification : Column chromatography (silica gel, elution with chloroform/methanol gradients) to isolate intermediates.
- Stereochemical Control : Use of chiral catalysts or enzymatic resolution to ensure correct stereoisomer formation.
- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
- Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Reference synthetic protocols from Med. Chem. Commun. for reproducible workflows .
Q. How can researchers validate the purity and stability of this compound in vitro?
- Methodological Answer :
- Purity Assessment : Combine HPLC-UV (C18 column, acetonitrile/water mobile phase) with diode-array detection to quantify impurities (<0.5% threshold).
- Stability Testing : Conduct accelerated degradation studies (pH 2–9, 40°C/75% RH) over 4 weeks, monitoring decomposition via LC-MS .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant degradation pathways and derive shelf-life models .
Q. What in vitro assays are most suitable for preliminary screening of this compound’s neuroprotective effects?
- Methodological Answer :
- Cell-Based Models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (HO/glutamate). Measure viability via MTT assay and apoptosis markers (caspase-3/9).
- Mechanistic Probes : Use fluorescent dyes (e.g., Fluo-4 AM) to quantify intracellular calcium flux, a key indicator of neuroprotection .
- Controls : Include vincamine as a positive control to benchmark efficacy .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory reports on this compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Hypothesis-Driven Design : Apply the PICO framework:
- Population : In vitro BBB models (e.g., hCMEC/D3 cell monolayers).
- Intervention : this compound dosing (0.1–10 µM).
- Comparison : Vincamine, with/without P-glycoprotein inhibitors (e.g., verapamil).
- Outcome : Permeability coefficient (P) via LC-MS quantification .
- Contradiction Analysis : Systematically vary experimental parameters (e.g., pH, serum protein content) to identify confounding variables. Use regression models to isolate factors influencing permeability discrepancies .
Q. What strategies are effective for reconciling conflicting data on this compound’s efficacy across different neuronal injury models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from preclinical studies (rodent ischemia, traumatic brain injury) using PRISMA guidelines. Assess heterogeneity via I statistics.
- Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) signatures across models to identify conserved pathways (e.g., NF-κB, BDNF).
- Ethical Alignment : Ensure translational relevance by aligning models with human pathophysiology (e.g., age, comorbidities) .
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer :
- Integrative Workflow :
Transcriptomics : RNA-seq of treated vs. untreated neurons to map differentially expressed genes.
Metabolomics : LC-QTOF-MS to track perturbations in neurotransmitter synthesis (dopamine, GABA).
Network Pharmacology : Use STRING or KEGG to link off-targets to adverse effect pathways (e.g., hepatotoxicity).
- Validation : CRISPR/Cas9 knockouts of candidate off-targets (e.g., CYP3A4) to confirm mechanistic links .
Methodological Best Practices
- Data Presentation : Follow Med. Chem. Commun. guidelines for figures: limit chemical structures to 2–3 in graphical abstracts, avoid compound-specific annotations (e.g., "4b") .
- Literature Review : Prioritize peer-reviewed journals over preprints. Use tools like SciFinder to systematically map this compound’s synthetic and pharmacological landscape .
- Contradiction Management : Apply dialectical analysis (principal vs. secondary contradictions) to prioritize unresolved mechanistic questions over marginal technical disagreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
